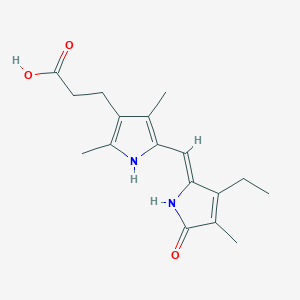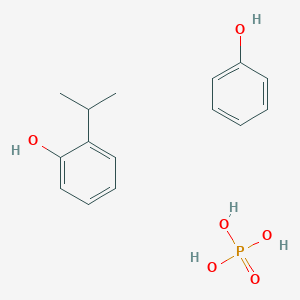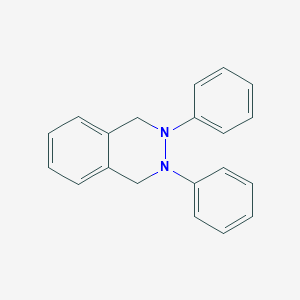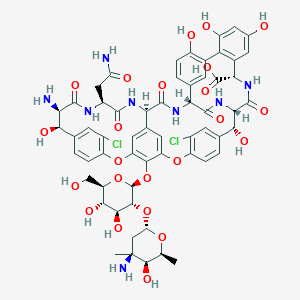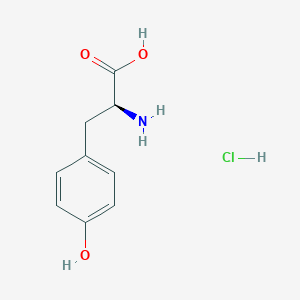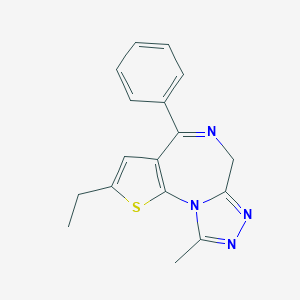
Indomethacin ethyl ester
Descripción general
Descripción
Indomethacin ethyl ester is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of inflammatory disorders. It is a derivative of indomethacin, which is a well-known NSAID. This compound is a prodrug of indomethacin and is converted to indomethacin in the body after administration.
Mecanismo De Acción
Target of Action
Indomethacin Ethyl Ester, like its parent compound Indomethacin, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the COX enzymes . This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators . The ester derivatives of Indomethacin have been found to be active against both COX-2 and COX-1 enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Arachidonic Acid (AA) pathway . By inhibiting the COX enzymes, this compound prevents the conversion of AA into prostaglandins and thromboxanes . This results in a decrease in these mediators, leading to a reduction in inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability. While specific ADME properties for this compound are not readily available, it’s known that peak Indomethacin concentration in synovial fluid occurs approximately 1–1.5 h after peak plasma concentration and is about 25% of these in plasma .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . In animal models, it has been shown to reduce joint inflammation and promote recovery of the microstructure of the synovial membrane and articular cartilage .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Indomethacin Ethyl Ester interacts with various enzymes and proteins in biochemical reactions. It is synthesized by condensing indomethacin with an equimolar quantity of an appropriate alcoholic compound . It has been found to be active against COX-2 and COX-1 enzymes, exhibiting 62.0 and 12.9% inhibition, respectively .
Cellular Effects
This compound influences cell function by blocking prostaglandin synthesis, thus reducing and eliminating many inflammatory conditions in patients . It impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the biosynthesis of prostaglandins by preventing binding of the substrate, arachidonic acid, to the active site of the enzyme cyclooxygenase (COX) .
Propiedades
IUPAC Name |
ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIRSVPTDJIIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167697 | |
| Record name | Indomethacin ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16401-99-3 | |
| Record name | Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16401-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indomethacin ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOMETHACIN ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AON0U1UBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does indomethacin ethyl ester exert its effects in the body?
A1: this compound itself doesn't directly interact with targets in the body. It acts as a prodrug, undergoing rapid hydrolysis in vivo to convert into its active form, indomethacin [, ]. Indomethacin is a potent cyclooxygenase (COX) inhibitor, primarily targeting COX-2, an enzyme involved in inflammation and pain pathways [, ]. By inhibiting COX-2, indomethacin reduces the production of prostaglandins, signaling molecules that contribute to inflammation, pain, and fever.
Q2: What is the structural difference between indomethacin and this compound?
A2: this compound is structurally similar to indomethacin but contains an ethyl ester group attached to its carboxylic acid moiety. This modification improves its lipophilicity, potentially enhancing its absorption and bioavailability [, ].
Q3: How does the formulation of this compound affect its delivery and efficacy?
A3: Research indicates that encapsulating this compound in lipid-core nanocapsules (LNCs) offers significant advantages for its delivery and efficacy [, , ]. These LNCs, composed of a triglyceride oil core, a poly(epsilon-caprolactone) polymer wall, and stabilized by polysorbate 80, act as a protective carrier system [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
